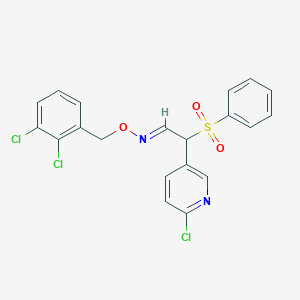

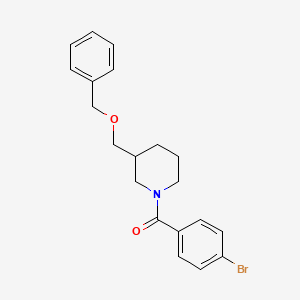

N-(1-cyanocyclopentyl)-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

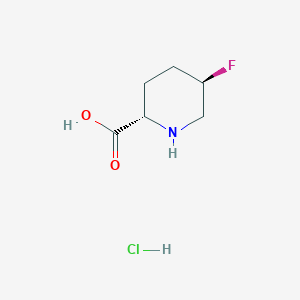

N-(1-cyanocyclopentyl)-3-(trifluoromethyl)benzamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an important neurotransmitter in the brain that regulates neuronal activity and plays a critical role in the pathophysiology of several neurological disorders, including epilepsy, anxiety, and depression. Inhibition of GABA transaminase leads to increased levels of GABA in the brain, which can have therapeutic effects in these disorders.

Scientific Research Applications

Synthesis and Activity in Antiarrhythmic Research

Benzamides characterized by trifluoroethoxy ring substituents and a heterocyclic amide side chain have shown significant potential in the field of antiarrhythmic drug development. Notably, compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, such as flecainide acetate, have been extensively studied for their oral antiarrhythmic activity, demonstrating the versatility of benzamide derivatives in therapeutic applications (Banitt et al., 1977).

Catalysis and Organic Synthesis

The development of methodologies for the synthesis of complex organic compounds often involves benzamide derivatives. For instance, rhodium-catalyzed oxidative coupling between benzamides and alkynes has been explored for the synthesis of polycyclic amides, showcasing the role of benzamides in facilitating innovative synthetic routes (Song et al., 2010).

Antitumor Activity

Benzamide derivatives have been identified as potent inhibitors of histone deacetylase (HDAC), demonstrating marked in vivo antitumor activity against various human tumors. MS-27-275, a synthetic benzamide derivative, has shown promise as an antitumor agent through HDAC inhibition, offering a novel chemotherapeutic strategy for cancers resistant to traditional treatments (Saito et al., 1999).

Supramolecular Chemistry

Benzamide derivatives play a significant role in supramolecular chemistry, particularly in the design of self-assembling materials. The structure of certain benzamide derivatives enables the formation of unique organizational motifs, such as π-stacked rods encased in triply helical hydrogen-bonded amide strands, suggesting potential applications in the development of new materials (Lightfoot et al., 1999).

Sensing Applications

The synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives has led to advancements in the field of colorimetric sensing. These compounds have demonstrated the ability to detect fluoride anions through a color transition visible to the naked eye, highlighting the utility of benzamide derivatives in the development of chemical sensors (Younes et al., 2020).

properties

IUPAC Name |

N-(1-cyanocyclopentyl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O/c15-14(16,17)11-5-3-4-10(8-11)12(20)19-13(9-18)6-1-2-7-13/h3-5,8H,1-2,6-7H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEJBDKLHKWBCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2568018.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2568023.png)

![(3R,8R,9S,10S,13S,14R,17S)-17-[(2S,5S)-5-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B2568029.png)

![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2568035.png)

![methyl 5-((6-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate](/img/structure/B2568038.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B2568039.png)